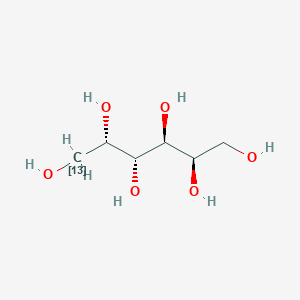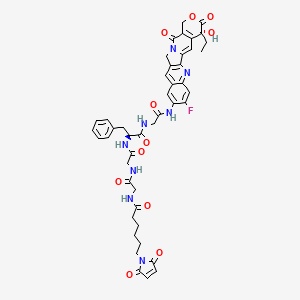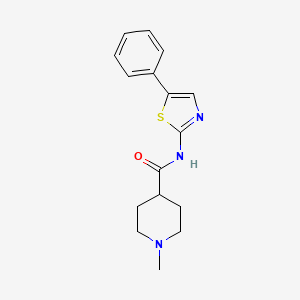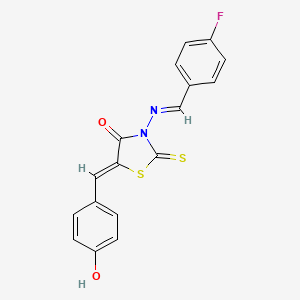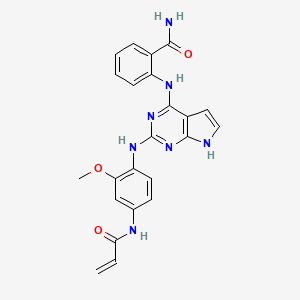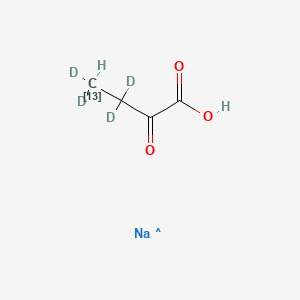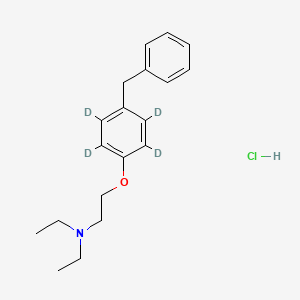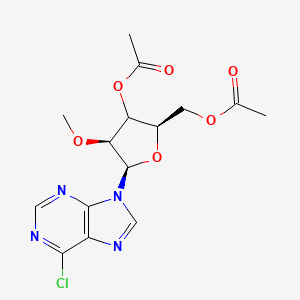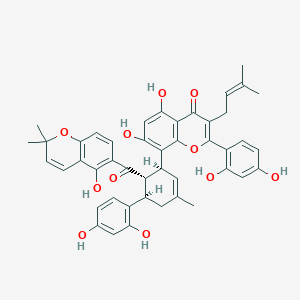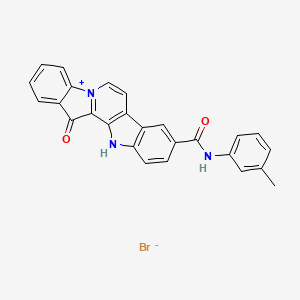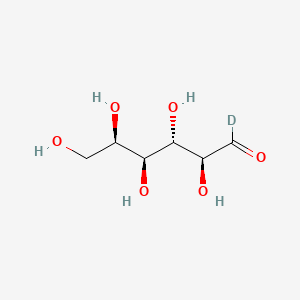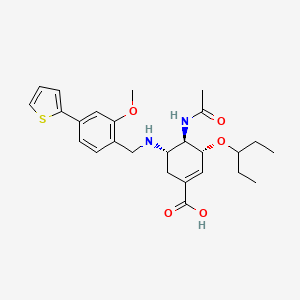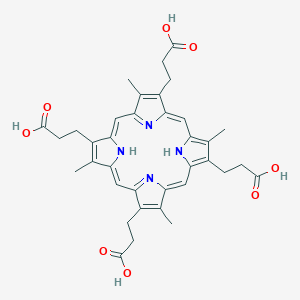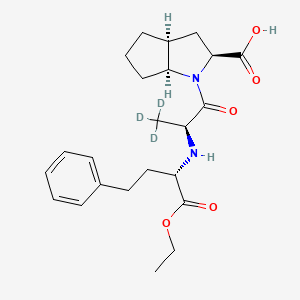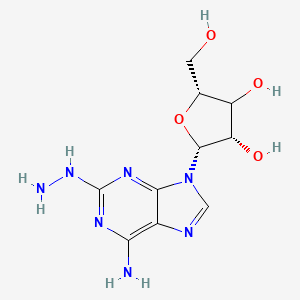
2-Hydrazinyl-adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-adenosine is a purine nucleoside analog with a molecular formula of C10H15N7O4 and a molecular weight of 297.27 g/mol . This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . The anticancer mechanisms of this compound involve the inhibition of DNA synthesis and the induction of apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydrazinyl-adenosine can be synthesized from 2-Chloroadenosine. The reaction involves the addition of tert-butyl nitrite to a mixture of 2’,3’,5’-tri-O-acetyl-6-chloroguanosine and CuCl in CHCl3 saturated with Cl2. The reaction of aliphatic aldehydes and ketones with this compound under relatively mild conditions (at room temperature or in refluxing methanol) forms 2-(N’-alkylidenehydrazino)-adenosines in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-adenosine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl nitrite, CuCl, and aliphatic aldehydes and ketones. The reactions are typically carried out under mild conditions, such as room temperature or refluxing methanol.
Major Products
The major products formed from the reactions of this compound include 2-(N’-alkylidenehydrazino)-adenosines. These products are potent and selective coronary vasodilators.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-adenosine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-adenosine involves its interaction with adenosine receptors. Adenosine receptors are G protein-coupled receptors that mediate various physiological effects . This compound acts as an agonist at these receptors, leading to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the adenosine receptor subtypes A1, A2A, A2B, and A3 .
Vergleich Mit ähnlichen Verbindungen
2-Hydrazinyl-adenosine is similar to other purine nucleoside analogs, such as:
2-Chloroadenosine: Used as a precursor in the synthesis of this compound.
2-Amino-adenosine: Another purine nucleoside analog with similar antitumor activity.
2-Hydroxy-adenosine: A compound with similar chemical structure and biological activity.
The uniqueness of this compound lies in its specific antitumor activity targeting indolent lymphoid malignancies and its ability to inhibit DNA synthesis and induce apoptosis .
Eigenschaften
Molekularformel |
C10H15N7O4 |
|---|---|
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5?,6+,9-/m1/s1 |
InChI-Schlüssel |
BAYFDGKAUSOEIS-DTUHVUQASA-N |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)NN)N |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


